1,3-Diphenyl-1-butanone

Vue d'ensemble

Description

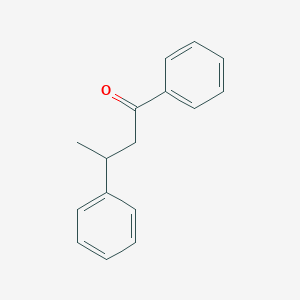

1,3-Diphenyl-1-butanone is an organic compound with the molecular formula C16H16O. It is a ketone characterized by the presence of two phenyl groups attached to the first and third carbon atoms of a butanone backbone. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3-Diphenyl-1-butanone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of benzene with 3-phenylpropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H5CH2CH2COCl+C6H6AlCl3C6H5CH2CH2COC6H5+HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of reactants. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are also common.

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Diphenyl-1-butanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The phenyl groups in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.

Major Products

Oxidation: Benzoic acid and phenylacetic acid.

Reduction: 1,3-Diphenyl-1-butanol.

Substitution: Nitro, sulfonyl, or halogenated derivatives of this compound.

Applications De Recherche Scientifique

Biochemical Research

1,3-Diphenyl-1-butanone has been utilized in biochemical assays due to its ability to interact with biological molecules. Its applications include:

- Cell Culture : This compound is used in cell culture systems to study cellular responses and metabolic pathways.

- Proteomics : It serves as a biochemical tool for proteomic analyses, aiding in the identification and quantification of proteins within complex mixtures .

Pharmaceutical Development

In the pharmaceutical industry, this compound is explored for its potential therapeutic properties. Notable applications include:

- Drug Synthesis : It acts as an intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of anti-inflammatory and analgesic drugs.

- Bioactivity Studies : Research has indicated that derivatives of this compound may exhibit significant bioactivity, making it a candidate for further pharmacological studies .

Material Science

The compound also finds utility in material science, particularly in the development of polymers and coatings:

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties or modify thermal stability.

- Coating Applications : Used as a component in coatings that require specific chemical resistance or optical properties .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard reference material for various analytical techniques:

- Chromatography : It serves as a calibration standard in chromatographic methods due to its well-defined chemical properties.

- Mass Spectrometry : The compound is analyzed using mass spectrometry for its fragmentation patterns, which assists in structural elucidation during compound identification .

Case Study 1: Drug Development

A recent study focused on synthesizing novel derivatives of this compound aimed at enhancing anti-inflammatory activity. The derivatives were tested against standard models of inflammation, demonstrating improved efficacy compared to existing treatments.

Case Study 2: Material Enhancement

In another study, researchers explored the incorporation of this compound into polyurethane coatings. The modified coatings exhibited enhanced UV resistance and mechanical strength, showcasing the compound's applicability in protective materials.

Mécanisme D'action

The mechanism of action of 1,3-Diphenyl-1-butanone involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3-Diphenyl-1-propanone: Similar structure but with one less carbon in the backbone.

1,3-Diphenyl-2-propanone: Similar structure but with the carbonyl group on the second carbon.

Benzophenone: Contains two phenyl groups attached to a carbonyl group but lacks the butanone backbone.

Uniqueness

1,3-Diphenyl-1-butanone is unique due to its specific arrangement of phenyl groups and the butanone backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds.

Activité Biologique

1,3-Diphenyl-1-butanone (DPB) is a ketone compound with significant biological activities that have garnered attention in medicinal chemistry and pharmacology. Its structure, characterized by two phenyl groups attached to a butanone backbone, suggests potential interactions with various biological targets. This article reviews the biological activity of DPB, focusing on its anticancer properties, cytotoxic effects, and other relevant pharmacological activities.

- IUPAC Name: 1,3-Diphenylbutan-1-one

- Molecular Formula: C₁₆H₁₆O

- Molecular Weight: 224.30 g/mol

- Appearance: Pale yellow crystalline powder

- Melting Point: 65.5 - 74.5 °C

Anticancer Properties

Recent studies have highlighted the anticancer potential of DPB and its derivatives. One study synthesized a series of related compounds and evaluated their cytotoxic effects on breast cancer cell lines (MCF-7). The results indicated that certain derivatives exhibited significant cytotoxicity against MCF-7 cells while showing minimal toxicity to normal cells. The introduction of specific structural modifications enhanced these effects, suggesting that DPB can serve as a scaffold for developing new anticancer agents .

Table 1: Cytotoxic Effects of DPB Derivatives on MCF-7 Cells

| Compound | IC50 (µM) | Toxicity to Normal Cells |

|---|---|---|

| 1,3-Diphenyl-3-(phenylthio)propan-1-one | 15 | Low |

| 1-(4-methoxyphenyl)-3-(3-(2-morpholinoethoxy)phenyl)-3-(phenylthio)propan-1-one | 10 | Negligible |

| Tamoxifen | 12 | Moderate |

The mechanism by which DPB exerts its cytotoxic effects involves the induction of apoptosis in cancer cells. This process includes the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death. Additionally, DPB has been shown to inhibit cell proliferation by interfering with cell cycle progression .

Other Biological Activities

Beyond its anticancer properties, DPB exhibits a range of other biological activities:

- Antioxidant Activity: Some studies have reported that DPB and its derivatives possess antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .

- Anti-inflammatory Effects: Preliminary research suggests that DPB may modulate inflammatory pathways, although more detailed studies are required to elucidate this mechanism.

Case Studies

A notable case study involved the evaluation of DPB's effects in a preclinical model of breast cancer. The study administered various doses of DPB derivatives to tumor-bearing mice. Results demonstrated a significant reduction in tumor size compared to controls, supporting the compound's potential as an effective therapeutic agent in cancer treatment .

Propriétés

IUPAC Name |

1,3-diphenylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O/c1-13(14-8-4-2-5-9-14)12-16(17)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIVFXLVPKFXTCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1533-20-6 | |

| Record name | 1,3-Diphenyl-1-butanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001533206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1533-20-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-PHENYLBUTYROPHENONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.